5-(2-(2-(4-(3-(Dimethylamino)propoxy)phenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Description
The compound 5-(2-(2-(4-(3-(Dimethylamino)propoxy)phenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine is a thiazol-2-amine derivative featuring a pyridin-4-yl core substituted with a 2-(4-(3-(dimethylamino)propoxy)phenyl)propan-2-yl group and a 4-methylthiazole moiety. The dimethylamino propoxy chain likely enhances solubility and modulates electronic properties, distinguishing it from simpler alkyl or aryl substituents.
Properties
IUPAC Name |
5-[2-[2-[4-[3-(dimethylamino)propoxy]phenyl]propan-2-yl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-16-21(29-22(24)26-16)17-11-12-25-20(15-17)23(2,3)18-7-9-19(10-8-18)28-14-6-13-27(4)5/h7-12,15H,6,13-14H2,1-5H3,(H2,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZYJRMOQXQXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C3=CC=C(C=C3)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(2-(4-(3-(Dimethylamino)propoxy)phenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound)
This structure features multiple functional groups that contribute to its biological properties, including a dimethylamino group, a thiazole moiety, and a propoxy phenyl group.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression. The thiazole and pyridine rings may play critical roles in binding to these targets, potentially inhibiting their activity.
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For instance, a series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study reported that compounds with structural similarities demonstrated significant antiproliferative activity, achieving growth inhibition values (GI) exceeding 80% against non-small cell lung cancer (NSCLC) cell lines at concentrations as low as 10 μM .
| Compound | Cell Line | GI (%) at 10 μM |
|---|---|---|
| Compound A | HOP-92 (NSCLC) | 86.28 |
| Compound B | HCT-116 (Colorectal) | 40.87 |
| Compound C | SK-BR-3 (Breast) | 46.14 |
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of specific enzymes involved in tumor metabolism. For example, derivatives containing thiazole structures have been shown to inhibit tyrosinase activity, which is relevant for melanoma treatment . The IC50 values for these inhibitors ranged from 0.27 µM to over 300 µM depending on the specific modifications made to the molecule.
Case Studies
- In Vitro Studies : A comprehensive study involving multiple derivatives of thiazole showed varying degrees of cytotoxicity against human cancer cell lines. The most potent derivative exhibited an IC50 value comparable to established anticancer agents like doxorubicin .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of related compounds. In one study, administration of a thiazole derivative resulted in significant tumor reduction in xenograft models of breast cancer .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Recent studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridine have been shown to inhibit cancer cell proliferation in various models, including breast and prostate cancer cell lines .
- The compound's ability to modulate pathways involved in tumor growth suggests it may serve as a lead compound for the development of new anticancer therapies.
-
Anti-inflammatory Effects :
- Compounds with thiazole rings have been reported to possess anti-inflammatory properties. This suggests that 5-(2-(2-(4-(3-(Dimethylamino)propoxy)phenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine may also exhibit similar effects, potentially providing therapeutic benefits in inflammatory diseases .
- Neurological Applications :
Biological Evaluations
-
In Vitro Studies :
- Various assays have been employed to evaluate the biological activity of the compound. These include cell viability assays, apoptosis induction studies, and evaluation of anti-inflammatory markers.
- Promising results have been observed in terms of cytotoxicity against cancer cell lines and modulation of inflammatory cytokines.
- Structure-Activity Relationship (SAR) :
Case Studies
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The evidence highlights several structurally related compounds (Table 1):
Table 1: Structural Comparison of Thiazol-2-amine Derivatives
*Similarity scores from (Tanimoto coefficient).
†Estimated based on structural formula.
Key Observations:
Substituent Effects: The dimethylamino propoxy chain in the target compound introduces a tertiary amine, enhancing solubility in acidic environments compared to non-polar groups (e.g., cyclopropyl in ). Trifluoromethyl groups (e.g., ) improve metabolic stability but reduce solubility relative to dimethylamino propoxy.
Biological Activity: Analogs like 12q (CDK9 inhibitor, IC₅₀ = 3 nM) suggest the target compound may exhibit kinase inhibitory activity. The morpholinosulfonyl group in enhances hydrogen-bonding capacity, which could be mimicked by the dimethylamino propoxy chain in the target compound.
Synthetic Yields :
- Related compounds show moderate yields (28–47%) in multi-step syntheses , suggesting similar challenges for the target compound’s preparation.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Key Insights:
- The dimethylamino propoxy group balances lipophilicity and solubility, offering advantages over highly lipophilic (e.g., trifluoromethyl ) or rigid (e.g., morpholino ) substituents.
Limitations and Challenges
- Synthesis Complexity: The branched dimethylamino propoxy-phenyl-propan-2-yl group may require multi-step coupling reactions, increasing synthetic difficulty .
- Metabolism : The tertiary amine in the target compound could lead to CYP-mediated oxidation, necessitating prodrug strategies or structural optimization .
- Bioavailability : Bulky substituents may limit oral absorption compared to smaller analogs (e.g., ).
Preparation Methods
Procedure:
- Reagents: Thiourea and a suitable α-haloketone or α-haloester derivative bearing the 3,4,5-trimethoxyphenyl group.
- Reaction Conditions: Reflux in ethanol at approximately 78°C for 45 minutes, facilitating cyclization to form the thiazole ring.
- Outcome: Formation of the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, which serves as a key intermediate.
This process is supported by similar procedures where thiourea reacts with halogenated ketones to generate thiazole rings, as outlined in the literature on heterocyclic synthesis.
Preparation of the Pyridine Derivative
The pyridine moiety, substituted at the 4-position with a propyl chain bearing the phenyl substituent, is synthesized through nucleophilic aromatic substitution or coupling reactions.
Procedure:
- Reagents: 4,6-Dichloro-2-methylpyrimidine or pyridine derivatives, sodium hydride, and the appropriate phenylpropoxy derivative.
- Reaction Conditions:
- Nucleophilic substitution at the 4-position using sodium hydride in anhydrous tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 16 hours.
- Subsequent coupling with the phenylpropoxy derivative, possibly via SNAr or Buchwald-Hartwig amination, depending on the specific substituents.
Notes:
- The use of sodium hydride facilitates deprotonation and nucleophilic attack.
- The reaction yields the pyridine core with the desired substituents, ready for further functionalization.
Coupling of the Thiazole and Pyridine Fragments
The key step involves linking the thiazole core to the pyridine derivative via an amine or amide bond formation.
Procedure:
- Reagents: The amino group on the thiazole, activated pyrimidine or pyridine derivative, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU, and bases like DIPEA or triethylamine.
- Reaction Conditions:
- The intermediates are dissolved in an aprotic solvent (e.g., dimethylformamide or DMSO).
- Coupling is performed at room temperature or slightly elevated temperatures (around 25–50°C).
- Reaction time varies from several hours to overnight to ensure complete conversion.
Notes:
- This step forms the central linkage, connecting the heterocyclic core with the aromatic phenylpropoxy chain.
Introduction of the Dimethylamino Propoxy Side Chain
The terminal dimethylamino propoxy group is introduced via nucleophilic substitution or amination.
Procedure:
- Reagents: 3-(Dimethylamino)propyl chloride or similar alkyl halides, and the phenolic or amino groups on the intermediate.
- Reaction Conditions:
- The reaction typically occurs in polar aprotic solvents such as acetonitrile or DMSO.
- Elevated temperatures (around 50–80°C) facilitate nucleophilic substitution.
- The process may involve prior activation of hydroxyl groups via conversion to mesylates or tosylates to improve leaving group ability.
Notes:
- This step ensures the incorporation of the dimethylamino functionality essential for biological activity.
Final Purification and Characterization
The synthesized compound is purified using chromatographic techniques such as flash chromatography (silica gel, gradient elution with ethyl acetate/hexane or methanol/dichloromethane mixtures). Final characterization involves NMR, MS, and melting point analysis to confirm structure and purity.
Data Table: Summary of Key Reactions and Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Thiazole synthesis | Thiourea + halogenated ketone | Ethanol | Reflux (~78°C) | 45 min | Variable | Cyclization of heterocycle |
| 2 | Pyridine functionalization | 4,6-Dichloro-2-methylpyrimidine + phenylpropoxy derivative | THF | 0°C to RT | 16 h | High | Nucleophilic substitution |
| 3 | Coupling of fragments | DCC or HATU + amines | DMF or DMSO | RT to 50°C | Several hours | Variable | Amide or amine bond formation |
| 4 | Side chain attachment | 3-(Dimethylamino)propyl chloride | Acetonitrile or DMSO | 50–80°C | 12–24 h | Moderate to high | Alkylation of phenolic/amino groups |
| 5 | Purification | Flash chromatography | Ethyl acetate/hexane | RT | N/A | Purified compound | Confirmed via NMR/MS |
Research Findings and Notes
- The synthesis of heterocyclic compounds similar to this complex molecule relies heavily on stepwise assembly, utilizing nucleophilic substitutions, cyclizations, and coupling reactions.
- The use of microwave-assisted reactions has been reported to accelerate certain steps, particularly nucleophilic substitutions involving aromatic halides and amines.
- Protecting groups such as tert-butyl carbamates are often employed during multi-step syntheses to prevent undesired side reactions, especially when introducing sensitive functional groups.
- The overall yield depends on the efficiency of each step, with the final purification being crucial for obtaining high-purity compounds suitable for biological evaluation.
Q & A
Q. What synthetic strategies are recommended for constructing the thiazole and pyridine rings in this compound?
The thiazole ring can be synthesized via cyclization of thiourea derivatives with α-halo ketones, while the pyridine ring may be formed through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids. For example, coupling 4-bromopyridine intermediates with aryl boronic esters under reflux in ethanol/water mixtures (1:1) with NaHCO₃ as a base and Pd(PPh₃)₄ as a catalyst .
Q. How can researchers optimize the coupling of the dimethylaminopropoxy-phenyl moiety to the pyridine core?
Etherification via nucleophilic substitution is effective. React 4-hydroxypropiophenone derivatives with 3-(dimethylamino)propyl chloride in DMF using K₂CO₃ as a base at 80–100°C for 12–24 hours. Monitor reaction completion via TLC (ethyl acetate/hexane, 3:7) .
Q. What purification methods are suitable for isolating this compound after synthesis?
Column chromatography with gradient elution (hexane/acetone, 0–100%) effectively removes unreacted starting materials. For higher purity, recrystallize from ethanol/water (95:5) after solvent removal under reduced pressure .
Q. Which spectroscopic techniques are critical for structural validation?
Use ¹H/¹³C NMR to confirm aromatic proton environments and substituent connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies amine (-NH₂) and thiazole (C-S) functional groups. Compare spectral data with analogous thiazole-pyridine hybrids .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (e.g., Bruker D8 APEXII CCD) provides precise bond angles and dihedral angles. For example, similar compounds show pyridine-thiazole dihedral angles of ~6.4°, stabilized by intramolecular hydrogen bonds between amine protons and pyridine nitrogen . Refinement with SHELXL97 and Flack parameter analysis ensures absolute configuration accuracy .
Q. What strategies address discrepancies in biological activity data across studies?
Standardize assay conditions (e.g., cell line passage number, serum-free media, and incubation time). Validate compound purity (>98% via HPLC) and solubility (use DMSO stocks <0.1% v/v). Perform dose-response curves in triplicate and compare with structurally related controls (e.g., morpholine-containing analogs) .
Q. How can computational modeling predict the compound’s interaction with target proteins?
Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases from PDB entries). Optimize ligand conformations with Gaussian09 (DFT/B3LYP) to account for flexible substituents like the dimethylaminopropoxy group. Validate with MM-GBSA binding free energy calculations .
Q. What experimental designs are robust for studying structure-activity relationships (SAR)?
Use a split-plot factorial design: vary substituents (e.g., methyl vs. ethyl on thiazole) while keeping the pyridine core constant. Test derivatives for bioactivity in randomized blocks with positive/negative controls. Analyze IC₅₀ values using ANOVA to isolate significant structural contributors .
Q. How can researchers mitigate oxidative degradation during long-term stability studies?
Store the compound in amber vials under argon at –20°C. Add antioxidants (e.g., 0.01% BHT) to DMSO stock solutions. Monitor degradation via UPLC-PDA at 254 nm and characterize byproducts with LC-MS/MS .
Q. What strategies improve yield in multi-step syntheses?
Optimize intermediates’ solubility (e.g., use 2-methyltetrahydrofuran for Pd-catalyzed couplings). Employ flow chemistry for exothermic steps (e.g., thiourea cyclization). Use catalytic amounts of DMAP in amide bond formations to reduce side reactions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Experimental Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) and use internal standards (e.g., deuterated solvents for NMR).
- Safety Protocols : Follow GHS guidelines for handling amines and thiazoles (e.g., use fume hoods, nitrile gloves) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
